11-Azidoundecan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

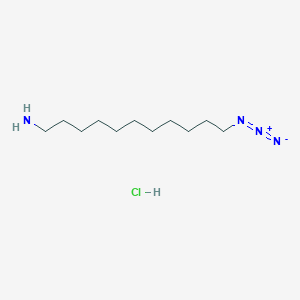

11-Azidoundecan-1-amine hydrochloride is a chemical compound with the molecular formula C11H24ClN3. It is characterized by the presence of an azide group (-N3) and an amine group (-NH2) attached to an undecane chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Wirkmechanismus

Mode of Action

The compound is known to possess azide and amine functional groups . The azide group can participate in click chemistry reactions, a powerful tool in bioconjugation and material science . The amine group can form covalent bonds with carboxylic acids and other reactive groups, enabling the compound to interact with a wide range of biological targets .

Action Environment

The action, efficacy, and stability of 11-Azidoundecan-1-amine hydrochloride can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-azidoundecan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with undec-10-ene-1-amine.

Azidation: The amine group is converted to an azide group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.

Hydrochloride Formation: The resulting 11-azidoundecan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization or distillation to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 11-Azidoundecan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often used in click chemistry.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The azide group can react with alkynes in the presence of copper catalysts to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), controlled temperature.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.

Cycloaddition: Copper(I) bromide (CuBr), dimethylformamide (DMF), 50°C.

Major Products:

Substitution: Formation of substituted azides.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Wissenschaftliche Forschungsanwendungen

11-Azidoundecan-1-amine hydrochloride is widely used in scientific research due to its versatility:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in surface modification and polymer chemistry.

Vergleich Mit ähnlichen Verbindungen

11-Azido-3,6,9-trioxaundecan-1-amine: Similar structure but contains additional ether linkages.

3-Azido-1-propanamine: Shorter chain length and different reactivity.

14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Longer chain with multiple ether linkages.

Uniqueness: 11-Azidoundecan-1-amine hydrochloride is unique due to its specific chain length and the presence of both azide and amine groups, making it highly versatile for various chemical reactions and applications .

Biologische Aktivität

11-Azidoundecan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by its azido group, which is known for its reactivity in click chemistry, making it a valuable building block in the synthesis of various bioactive compounds. The molecular formula is C11H22ClN3, and it has a molecular weight of approximately 237.77 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antiparasitic and anticancer applications. Its azido functionality allows for the incorporation into larger drug conjugates that target specific cells or pathogens.

Antiparasitic Activity

Recent studies have demonstrated that derivatives of 11-Azidoundecan-1-amine exhibit significant antiparasitic effects against various strains of Leishmania and Trypanosoma species. For instance, a study reported that compounds derived from 11-Azidoundecan-1-amine showed low micromolar activity against intracellular amastigotes of Leishmania infantum and Trypanosoma cruzi, with IC50 values indicating effective inhibition at concentrations as low as 4.23 ± 0.94 μM .

| Compound | Target Parasite | IC50 (μM) | Activity Description |

|---|---|---|---|

| 11-Azidoundecan-1-amine derivative | L. infantum | 4.23 ± 0.94 | Significant inhibition of amastigotes |

| 11-Azidoundecan-1-amine derivative | T. cruzi | Not specified | Effective against various developmental stages |

Anticancer Activity

In the realm of cancer research, conjugates formed using 11-Azidoundecan-1-amine have shown promising results in targeting folate receptor-positive cancer cells. One study reported that a conjugate incorporating this compound exhibited an IC50 value ranging from 2.1 to 3.5 nM against cancer cell lines while demonstrating over a 1000-fold decrease in cytotoxicity against normal human cells . This selectivity highlights its potential for developing targeted chemotherapy agents.

The mechanisms underlying the biological activity of this compound are closely tied to its ability to facilitate receptor-mediated endocytosis (RME). This process allows for the selective uptake of drug conjugates by cancer cells, leading to enhanced therapeutic efficacy while minimizing damage to healthy tissues .

Case Studies

- Antiparasitic Evaluation : A series of experiments were conducted to evaluate the antiparasitic activity of various derivatives of 11-Azidoundecan-1-amine against Leishmania and Trypanosoma. These studies revealed structure-activity relationships (SAR) that informed further modifications for improved efficacy .

- Cancer Cell Targeting : A study focused on a folate-targeted drug conjugate utilizing 11-Azidoundecan-1-amine demonstrated remarkable potency against folate receptor-overexpressing cancer cells, reinforcing the importance of targeted delivery systems in cancer therapy .

Eigenschaften

IUPAC Name |

11-azidoundecan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N4.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13;/h1-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJDLLLOOHNOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.